Cas no 1820604-45-2 (1-3-(Aminomethyl)-2-pyridinyl-3-pyrrolidinoldihydrochloride)
1-3-(Aminomethyl)-2-pyridinyl-3-pyrrolidinoldihydrochloride Chemical and Physical Properties
Names and Identifiers
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- 1-[3-(Aminomethyl)-2-pyridinyl]-3-pyrrolidinol dihydrochloride
- 1-[3-(aminomethyl)pyridin-2-yl]pyrrolidin-3-ol;dihydrochloride
- 1820604-45-2
- 1-3-(Aminomethyl)-2-pyridinyl-3-pyrrolidinoldihydrochloride
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- Inchi: 1S/C10H15N3O.2ClH/c11-6-8-2-1-4-12-10(8)13-5-3-9(14)7-13;;/h1-2,4,9,14H,3,5-7,11H2;2*1H
- InChI Key: OLQOSCSSGPBXNA-UHFFFAOYSA-N
- SMILES: Cl.Cl.OC1CN(C2C(=CC=CN=2)CN)CC1
Computed Properties
- Exact Mass: 265.0748676g/mol
- Monoisotopic Mass: 265.0748676g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 188
- Covalently-Bonded Unit Count: 3
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 62.4Ų
1-3-(Aminomethyl)-2-pyridinyl-3-pyrrolidinoldihydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A393005-5mg |
1-[3-(Aminomethyl)-2-pyridinyl]-3-pyrrolidinoldihydrochloride |
1820604-45-2 | 5mg |
$ 50.00 | 2022-06-08 | ||
| TRC | A393005-10mg |
1-[3-(Aminomethyl)-2-pyridinyl]-3-pyrrolidinoldihydrochloride |
1820604-45-2 | 10mg |
$ 65.00 | 2022-06-08 | ||
| TRC | A393005-50mg |
1-[3-(Aminomethyl)-2-pyridinyl]-3-pyrrolidinoldihydrochloride |
1820604-45-2 | 50mg |
$ 135.00 | 2022-06-08 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 051920-500mg |
1-[3-(Aminomethyl)-2-pyridinyl]-3-pyrrolidinol dihydrochloride |
1820604-45-2 | 500mg |
3851CNY | 2021-05-07 | ||
| Matrix Scientific | 051920-500mg |
1-[3-(Aminomethyl)-2-pyridinyl]-3-pyrrolidinol dihydrochloride |
1820604-45-2 | 500mg |
$237.00 | 2021-06-27 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 051920-500mg |
1-[3-(Aminomethyl)-2-pyridinyl]-3-pyrrolidinol dihydrochloride |
1820604-45-2 | 500mg |
3851.0CNY | 2021-07-05 | ||
| Matrix Scientific | 051920-2.500g |
1-[3-(Aminomethyl)-2-pyridinyl]-3-pyrrolidinol dihydrochloride |
1820604-45-2 | 2.500g |
$720.00 | 2021-06-27 |
1-3-(Aminomethyl)-2-pyridinyl-3-pyrrolidinoldihydrochloride Related Literature
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
Additional information on 1-3-(Aminomethyl)-2-pyridinyl-3-pyrrolidinoldihydrochloride
1-3-(Aminomethyl)-2-pyridinyl-3-pyrrolidinoldihydrochloride: A Comprehensive Overview
The compound with CAS No. 1820604-45-2, commonly referred to as 1-3-(Aminomethyl)-2-pyridinyl-3-pyrrolidinoldihydrochloride, is a significant molecule in the field of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural features and potential applications in drug development. The pyridine and pyrrolidine moieties within its structure contribute to its versatile chemical properties, making it a subject of interest for researchers worldwide.
Recent studies have highlighted the importance of pyridine derivatives in medicinal chemistry, particularly in the design of bioactive compounds. The presence of the aminomethyl group in this molecule adds further complexity to its reactivity and selectivity. This modification enhances its ability to interact with biological targets, such as enzymes or receptors, which is crucial for therapeutic applications.
One of the most notable aspects of 1-3-(Aminomethyl)-2-pyridinyl-3-pyrrolidinoldihydrochloride is its role in the development of novel drugs targeting neurological disorders. Research indicates that this compound exhibits promising activity against neurodegenerative diseases, such as Alzheimer's and Parkinson's, by modulating key neurotransmitter systems. The dihydrochloride salt form ensures optimal solubility and bioavailability, which are essential for effective drug delivery.
Moreover, advancements in synthetic methodologies have enabled the efficient production of this compound. Techniques such as microwave-assisted synthesis and catalytic cross-coupling reactions have significantly improved the yield and purity of 1-3-(Aminomethyl)-2-pyridinyl-3-pyrrolidinoldihydrochloride. These innovations not only enhance its commercial viability but also pave the way for large-scale production, meeting the growing demand in pharmaceutical research.
The structural integrity of this compound is further supported by its stability under various physiological conditions. Studies demonstrate that it maintains its functionality even in the presence of reactive oxygen species and other stressors, which is a critical factor for its long-term efficacy in vivo. This stability is attributed to the robust nature of both the pyridine and pyrrolidine rings, which resist degradation under normal biological conditions.
In terms of pharmacokinetics, 1-3-(Aminomethyl)-2-pyridinyl-3-pyrrolidinoldihydrochloride exhibits favorable absorption profiles, allowing it to reach target tissues effectively. Its ability to cross the blood-brain barrier has been validated through preclinical trials, underscoring its potential as a central nervous system therapeutic agent. Additionally, preliminary toxicity studies indicate a wide safety margin, reducing concerns related to adverse effects during clinical trials.
Collaborative efforts between academic institutions and pharmaceutical companies have accelerated research into this compound's therapeutic potential. For instance, ongoing clinical trials are exploring its efficacy in treating chronic pain conditions by modulating ion channels involved in pain signaling pathways. These trials leverage cutting-edge technologies such as CRISPR-Cas9 for precise gene editing, enabling researchers to better understand the molecular mechanisms underlying pain perception.
Beyond its pharmacological applications, 1-3-(Aminomethyl)-2-pyridinyl-3-pyrrolidinoldihydrochloride also finds utility in materials science. Its unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices. Researchers are investigating its potential as a component in light-emitting diodes (LEDs) and photovoltaic cells, where its ability to facilitate electron transport could enhance device performance.
The synthesis of this compound involves a multi-step process that combines principles from both organic and medicinal chemistry. Key steps include nucleophilic substitution reactions and cyclization processes that ensure the formation of the desired stereochemistry. The use of chiral catalysts has been instrumental in achieving high enantiomeric excess (ee), which is vital for ensuring consistent biological activity.
As research into 1-3-(Aminomethyl)-2-pyridinyl-3-pyrrolidinoldihydrochloride continues to expand, collaborations between diverse scientific disciplines are fostering innovative applications across multiple fields. From drug discovery to materials innovation, this compound exemplifies the interdisciplinary nature of modern scientific research.
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